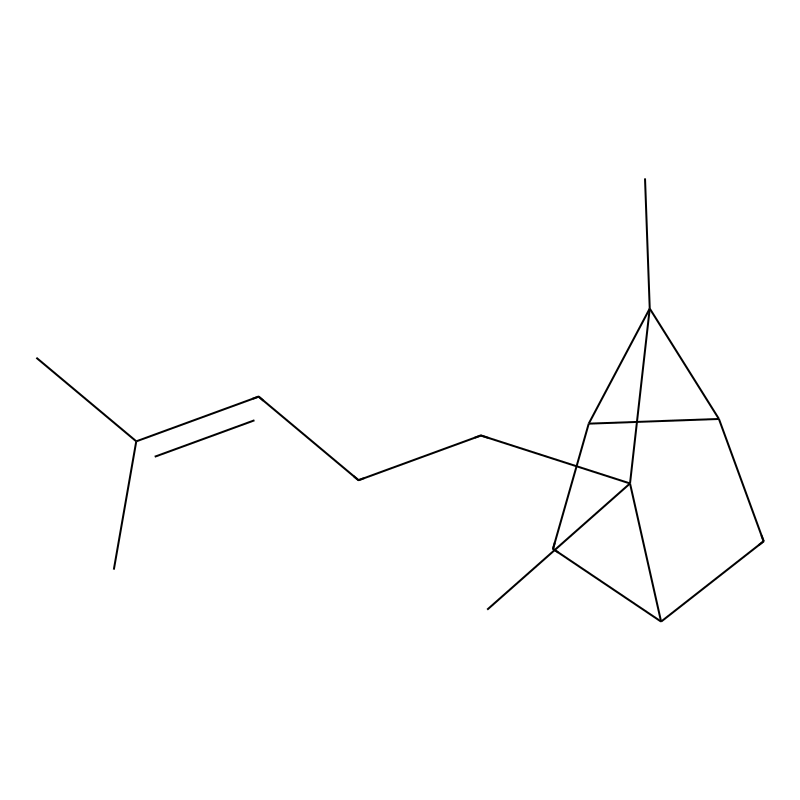

alpha-Santalene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Alpha-Santalene, also known as α-santalene, is a sesquiterpene compound characterized by its unique tricyclic structure. It is classified within the broader family of organic compounds known as sesquiterpenoids, which consist of three isoprene units. The molecular formula for alpha-santalene is , and it has a molecular weight of approximately 204.35 g/mol . This compound is primarily recognized for its pleasant aroma and is commonly used in perfumery and flavoring industries.

Alpha-santalene is produced naturally in various plant species, notably in sandalwood (Santalum album) and some other aromatic plants. Its structure features a tricyclo[2.2.1.0(2,6)]heptane skeleton, with methyl groups at specific positions that contribute to its distinctive fragrance and properties .

Alpha-Santalene is synthesized from farnesyl diphosphate through a cyclization reaction catalyzed by the enzyme alpha-santalene synthase (EC 4.2.3.82). The reaction can be represented as follows:

This enzyme facilitates the conversion of farnesyl diphosphate into alpha-santalene while releasing diphosphate as a byproduct . The production of alpha-santalene can also be influenced by various metabolic engineering strategies aimed at optimizing precursor supply and cofactor availability in microbial systems .

Alpha-Santalene exhibits several biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. Studies have shown that it can inhibit the growth of various pathogenic bacteria and fungi, making it a potential candidate for use in natural preservatives and therapeutic applications . Additionally, its anti-inflammatory effects may contribute to its utility in cosmetic formulations aimed at reducing skin irritation or inflammation.

Research has also indicated that alpha-santalene may play a role in modulating metabolic pathways related to lipid metabolism, suggesting possible implications for metabolic health .

Alpha-Santalene can be synthesized through various methods:

- Natural Extraction: It can be extracted from sandalwood oil or other essential oils containing the compound.

- Microbial Fermentation: Utilizing genetically engineered yeast or bacteria to convert sugars into alpha-santalene through metabolic pathways involving farnesyl diphosphate .

- Chemical Synthesis: Laboratory synthesis methods may involve cyclization reactions starting from simpler terpenoid precursors or through more complex organic synthesis techniques .

The primary applications of alpha-santalene include:

- Perfumery: It is widely used as a fragrance component due to its pleasant woody aroma.

- Flavoring Agent: Employed in food products for flavor enhancement.

- Pharmaceuticals: Investigated for potential therapeutic uses due to its antimicrobial and anti-inflammatory properties.

- Cosmetics: Incorporated into skin care products for its soothing effects.

Interaction studies have focused on how alpha-santalene interacts with various biological systems:

- Synergistic Effects: Research suggests that alpha-santalene may enhance the efficacy of certain antibiotics when used in combination, indicating potential for synergistic antimicrobial formulations .

- Metabolic Pathways: Studies have explored its influence on lipid metabolism, suggesting it may affect pathways related to fatty acid oxidation and energy expenditure .

Several compounds share structural or functional similarities with alpha-santalene:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Beta-Santalene | C15H24 | Structural isomer with different stereochemistry |

| Alpha-Santalol | C15H24O | Hydroxylated derivative with distinct biological activity |

| Farnesol | C15H26O | Precursor to alpha-santalene; used in fragrances |

| Germacrene D | C15H24 | Exhibits different aromatic properties |

Uniqueness of Alpha-Santalene

Alpha-Santalene's uniqueness lies in its specific structural configuration and resulting fragrance profile, which distinguishes it from its isomers like beta-santalene and derivatives such as alpha-santalol. Its application in perfumery and potential health benefits further enhance its significance within the sesquiterpene family.

Bacterial Expression Systems

Escherichia coli has been extensively employed as a heterologous host for alpha-santalene production due to its well-characterized metabolism and rapid growth characteristics [4] [5]. Initial engineering efforts in Escherichia coli yielded modest production titers of 6.4 milligrams per liter, but subsequent optimization through ribosome binding site manipulation and competitive pathway attenuation significantly enhanced productivity [4]. The optimization of ribosome binding sites in synthetic operons encoding santalene synthase and supporting enzymes resulted in improved alpha-santalene production reaching 412 milligrams per liter [4].

Further enhancement was achieved through targeted metabolic interventions, particularly the deletion of tryptophanase A (tnaA), which eliminated competition from indole-associated amino acid metabolism [4]. This modification led to a 1.5-fold increase in alpha-santalene production, achieving titers of 599 milligrams per liter in engineered Escherichia coli strains [4]. The most productive Escherichia coli systems have demonstrated remarkable improvements through comprehensive metabolic engineering approaches, with maximum titers reaching 2,916 milligrams per liter under fed-batch fermentation conditions [2].

The success of Escherichia coli as a production host stems from its utilization of the 1-deoxy-D-xylulose 5-phosphate pathway for isoprenoid biosynthesis, which offers superior carbon efficiency compared to the mevalonate pathway [6]. Engineering strategies in Escherichia coli have focused on amplifying farnesyl diphosphate precursor flux through screening and optimization of farnesyl diphosphate synthase variants, combined with site-directed mutagenesis of santalene synthase enzymes [2].

Yeast Expression Platforms

Saccharomyces cerevisiae has served as a fundamental platform for alpha-santalene production through the mevalonate pathway [7] [8] [9]. Early engineering efforts in Saccharomyces cerevisiae achieved alpha-santalene production of 92 milligrams per liter through dynamic control of gene expression and optimization of farnesyl diphosphate branch points [8]. Comprehensive metabolic engineering strategies targeting precursor and cofactor supply resulted in a four-fold improvement in alpha-santalene yield, reaching 0.0052 carbon millimole per carbon millimole glucose [9].

Advanced engineering approaches in Saccharomyces cerevisiae have incorporated modulation of squalene synthase expression through glucose-responsive promoters, effectively redirecting carbon flux from sterol synthesis toward sesquiterpene production [8]. The integration of truncated hydroxymethylglutaryl-coenzyme A reductase (tHMG1) and deletion of competing phosphatase enzymes (LPP1 and DPP1) further enhanced production capabilities [8] [9]. Recent optimizations have achieved alpha-santalene titers of 164.7 milligrams per liter through downregulation of ERG9 gene expression [10].

Yarrowia lipolytica has emerged as a particularly promising host for alpha-santalene production due to its oleaginous nature and robust handling of hydrophobic compounds [1]. Initial production in Yarrowia lipolytica ATCC 201249 yielded 5.19 milligrams per liter through expression of codon-optimized santalene synthase [1]. Comprehensive optimization of the mevalonate pathway through overexpression of key enzymes including ERG8, HMG1, and tHMG1 resulted in significant improvements [1].

The optimization of feeding strategies and fermentation conditions in Yarrowia lipolytica led to remarkable enhancements in alpha-santalene production. Fed-batch fermentation with optimized glucose feeding maintained at 5-20 grams per liter during the feeding process achieved alpha-santalene production of 27.92 milligrams per liter, representing a 5.38-fold improvement over initial yields [1]. The absence of byproducts such as farnesol and trans-alpha-bergamotene in optimized Yarrowia lipolytica strains demonstrates the efficiency of this platform for selective alpha-santalene production [1].

Komagataella phaffii (formerly Pichia pastoris) has been established as a highly effective cell factory for alpha-santalene production, achieving the highest reported titers among yeast hosts [3]. Initial engineering efforts resulted in alpha-santalene production of 829.8 milligrams per liter in shake flask cultures [3]. The optimization strategy involved systematic enhancement of metabolic fluxes through promoter optimization for santalene synthase gene expression, overexpression of key mevalonate pathway genes (tHMG1, IDI1, and ERG20), and multi-copy integration of santalene synthase expression cassettes [3].

The exceptional performance of Komagataella phaffii was demonstrated through bioprocess engineering and medium optimization, ultimately achieving alpha-santalene titers of 21.5 grams per liter in fed-batch fermentation [3]. This represents the highest alpha-santalene production ever reported and highlights the superior capabilities of Komagataella phaffii cell factories for terpenoid production [3]. The success of this platform stems from its high protein secretion capacity, generally recognized as safe status, and stable genetic expression characteristics [11].

Comparative Analysis of Expression Systems

| Host System | Best Production Titer (mg/L) | Pathway Type | Key Advantages | Primary Limitations |

|---|---|---|---|---|

| Escherichia coli | 2,916 | DXP | Fast growth, well-characterized, high protein expression | No eukaryotic modifications, endotoxins |

| Yarrowia lipolytica | 27.92 | MVA | Oleaginous, handles hydrophobic compounds, robust | Complex genetic manipulation, slower growth |

| Komagataella phaffii | 21,500 | MVA | High protein secretion, GRAS status, stable expression | Methanol requirement, limited genetic tools |

| Saccharomyces cerevisiae | 164.7 | MVA | Well-established, eukaryotic modifications, extensive tools | Lower yields, ethanol production |

The selection of appropriate heterologous hosts depends on specific production requirements and downstream processing considerations. Escherichia coli offers rapid development cycles and high productivity under optimized conditions, while yeast systems provide superior product quality and reduced contamination risks [12] [13].

Chemoenzymatic Synthesis Strategies

Enzyme Engineering Approaches

Chemoenzymatic synthesis strategies for alpha-santalene production have focused on engineering santalene synthase enzymes to improve catalytic efficiency and product specificity. Protein engineering approaches have targeted key residues affecting enzyme activity and product distribution [14]. Site-directed mutagenesis of santalene synthase from Clausena lansium has resulted in improved soluble expression and enhanced alpha-santalene production [2].

The engineering of santalene synthase F441V mutant demonstrated the ability to control product ratios between alpha-santalene and beta-santalene through strategic amino acid substitutions [14]. This approach enables fine-tuning of product compositions to match commercial standards such as ISO 3518:2002 for sandalwood oil [14]. Rational enzyme design strategies have incorporated computational modeling to identify plastic residues that restrict conformational dynamics of reaction intermediates [14].

Fusion tag strategies have proven effective for enhancing enzyme stability and expression levels in heterologous hosts. The incorporation of fusion tags to santalene synthase achieved alpha-santalene titers of 1,078.8 milligrams per liter, demonstrating the value of protein engineering approaches [2]. These modifications improve enzyme folding and reduce degradation in heterologous expression systems [2].

Cofactor Engineering and Regeneration

Chemoenzymatic synthesis strategies have incorporated cofactor engineering to enhance terpenoid biosynthesis efficiency. The optimization of nicotinamide adenine dinucleotide phosphate (NADPH) supply through expression of alternative oxidoreductases and cofactor regeneration systems has improved overall pathway performance [12]. Engineering of cofactor-dependent enzymes in the mevalonate pathway has focused on reducing cofactor limitations that constrain high-yield production [12].

Advanced chemoenzymatic approaches have employed synthetic cofactor analogs and engineered cofactor regeneration systems to overcome metabolic bottlenecks [15]. The development of synthetic bridged flavin analogs for cofactor regeneration has demonstrated potential for enhancing terpenoid production in cell-free systems [15]. These approaches enable decoupling of cofactor availability from cellular metabolism, potentially improving production efficiency [15].

Cascade Reaction Systems

Multi-enzyme cascade systems have been developed for efficient chemoenzymatic synthesis of alpha-santalene and related compounds. Cell-free synthetic biology approaches have demonstrated the feasibility of reconstituting complete terpenoid biosynthetic pathways using purified enzymes [16]. These systems comprise multiple enzymes for glucose conversion to monoterpenes while generating both NADPH and ATP through modified glucose breakdown modules [16].

The development of cascade reaction systems has enabled continuous operation for extended periods, with some systems operating for at least five days from a single glucose addition [16]. These approaches achieve conversion yields exceeding 95% and titers above 15 grams per liter for related terpenoids, demonstrating the potential for industrial application [16]. The modular nature of cascade systems allows for optimization of individual enzymatic steps and incorporation of engineered enzymes with improved properties [16].

Optimization of Farnesyl Diphosphate Precursor Flux

Mevalonate Pathway Engineering

The optimization of farnesyl diphosphate precursor flux represents a critical bottleneck in alpha-santalene biosynthesis, requiring comprehensive engineering of the mevalonate pathway [17] [18]. Key regulatory enzymes in this pathway include hydroxymethylglutaryl-coenzyme A reductase, farnesyl diphosphate synthase, and squalene synthase, each representing potential targets for metabolic optimization [17].

Overexpression of truncated hydroxymethylglutaryl-coenzyme A reductase (tHMG1) has emerged as a fundamental strategy for enhancing precursor supply [1] [3] [17]. This approach eliminates transmembrane domains that anchor the enzyme to cellular membranes, improving catalytic efficiency and reducing feedback inhibition [17]. Multiple studies have demonstrated significant improvements in terpenoid production through tHMG1 overexpression across various host organisms [1] [3] [17].

Enhancement of farnesyl diphosphate synthase activity through overexpression of ERG20 has proven effective for increasing precursor availability [1] [3] [17]. Engineering approaches have focused on optimizing enzyme copy number and expression levels to maximize farnesyl diphosphate production without creating metabolic imbalances [18]. Advanced strategies have incorporated screening of farnesyl diphosphate synthase variants with altered substrate specificity and improved catalytic properties [2] [18].

Competitive Pathway Elimination

The redirection of metabolic flux toward alpha-santalene production requires strategic elimination of competing pathways that consume farnesyl diphosphate [8] [17]. Squalene synthase represents the primary competing enzyme, directing farnesyl diphosphate toward sterol biosynthesis rather than sesquiterpene production [8]. Dynamic control of squalene synthase expression through glucose-responsive promoters has achieved effective flux redirection while maintaining cellular viability [8].

Deletion of phosphatase enzymes that convert farnesyl diphosphate to farnesol has proven essential for maximizing precursor availability [1] [8] [17]. The elimination of DPP1 (diacylglycerol pyrophosphate phosphatase) and LPP1 (lipid phosphate phosphatase) prevents wasteful conversion of farnesyl diphosphate to farnesol, effectively concentrating precursor pools for alpha-santalene synthesis [1] [8].

| Strategy | Target Enzyme | Effect on Production | Improvement Factor |

|---|---|---|---|

| ERG8 overexpression | Phosphomevalonate kinase | Increase FPP supply | 5.38-fold |

| HMG1 overexpression | HMG-CoA reductase | Enhance MVA pathway | Significant |

| tHMG1 overexpression | Truncated HMG-CoA reductase | Enhanced terpenoid production | High |

| ERG20 overexpression | Farnesyl diphosphate synthase | Boost FPP synthesis | Moderate |

| DPP1 deletion | Diacylglycerol pyrophosphate phosphatase | Reduce farnesol formation | Significant |

| LPP1 deletion | Lipid phosphate phosphatase | Reduce farnesol formation | Moderate |

| ERG9 downregulation | Squalene synthase | Redirect flux from sterols | 3.4-fold |

Precursor Pool Optimization

Advanced metabolic engineering strategies have focused on optimizing the entire precursor supply network rather than individual enzymatic steps [12] [17]. Comprehensive approaches have targeted acetyl-coenzyme A availability, the fundamental building block for mevalonate pathway flux [17]. Overexpression of acetyl-coenzyme A synthetase and related enzymes has improved precursor availability for downstream terpenoid synthesis [17].

The optimization of transcriptional regulators controlling mevalonate pathway expression has provided additional leverage for flux enhancement [17]. Overexpression of UPC2-1, a transcriptional activator of sterol biosynthesis genes, has increased expression of multiple pathway enzymes simultaneously [17]. This approach provides coordinated enhancement of pathway flux without individual optimization of each enzymatic step [17].

Cofactor availability has emerged as a critical limitation for high-yield farnesyl diphosphate production, particularly regarding NADPH and ATP requirements [12] [18]. Engineering strategies have incorporated enhancement of NADPH regeneration through pentose phosphate pathway optimization and alternative oxidoreductase expression [18]. The balancing of energy and reducing equivalent supply has proven essential for achieving maximum theoretical yields in farnesyl diphosphate production [18].

Purity

XLogP3

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Dates

2: Jindal G, Sunoj RB. Revisiting sesquiterpene biosynthetic pathways leading to santalene and its analogues: a comprehensive mechanistic study. Org Biomol Chem. 2012 Oct 21;10(39):7996-8006. PubMed PMID: 22951817.

3: Tippmann S, Scalcinati G, Siewers V, Nielsen J. Production of farnesene and santalene by Saccharomyces cerevisiae using fed-batch cultivations with RQ-controlled feed. Biotechnol Bioeng. 2016 Jan;113(1):72-81. doi: 10.1002/bit.25683. Epub 2015 Sep 2. PubMed PMID: 26108688.

4: Scalcinati G, Partow S, Siewers V, Schalk M, Daviet L, Nielsen J. Combined metabolic engineering of precursor and co-factor supply to increase α-santalene production by Saccharomyces cerevisiae. Microb Cell Fact. 2012 Aug 31;11:117. doi: 10.1186/1475-2859-11-117. PubMed PMID: 22938570; PubMed Central PMCID: PMC3527295.

5: Jones CG, Moniodis J, Zulak KG, Scaffidi A, Plummer JA, Ghisalberti EL, Barbour EL, Bohlmann J. Sandalwood fragrance biosynthesis involves sesquiterpene synthases of both the terpene synthase (TPS)-a and TPS-b subfamilies, including santalene synthases. J Biol Chem. 2011 May 20;286(20):17445-54. doi: 10.1074/jbc.M111.231787. Epub 2011 Mar 24. Erratum in: J Biol Chem. 2012 Nov 2;287(45):37713-4. PubMed PMID: 21454632; PubMed Central PMCID: PMC3093818.

6: Rani A, Ravikumar P, Reddy MD, Kush A. Molecular regulation of santalol biosynthesis in Santalum album L. Gene. 2013 Sep 25;527(2):642-8. doi: 10.1016/j.gene.2013.06.080. Epub 2013 Jul 13. PubMed PMID: 23860319.

7: Scalcinati G, Knuf C, Partow S, Chen Y, Maury J, Schalk M, Daviet L, Nielsen J, Siewers V. Dynamic control of gene expression in Saccharomyces cerevisiae engineered for the production of plant sesquitepene α-santalene in a fed-batch mode. Metab Eng. 2012 Mar;14(2):91-103. doi: 10.1016/j.ymben.2012.01.007. Epub 2012 Feb 8. PubMed PMID: 22330799.

8: Hodgson GL, MacSweeney DF, Money T. Synthesis of campherenone, epicampherenone, beta-santalene, epi-beta-santalene, alpha-santalene, ylangocamphor, copacamphor, and sativene. J Chem Soc Perkin 1. 1973;19:2113-30. PubMed PMID: 4796661.

9: Couleric P, Thouvenot L, Nour M, Asakawa Y. Chemical Originalities of New Caledonian Liverworts from Lejeuneaceae Family. Nat Prod Commun. 2015 Sep;10(9):1501-4. PubMed PMID: 26594744.

10: Celedon JM, Chiang A, Yuen MM, Diaz-Chavez ML, Madilao LL, Finnegan PM, Barbour EL, Bohlmann J. Heartwood-specific transcriptome and metabolite signatures of tropical sandalwood (Santalum album) reveal the final step of (Z)-santalol fragrance biosynthesis. Plant J. 2016 May;86(4):289-99. doi: 10.1111/tpj.13162. Epub 2016 Apr 15. PubMed PMID: 26991058.

11: Raina AP, Negi KS. Essential oil composition of valeriana jatamansi jones from himalayan regions of India. Indian J Pharm Sci. 2015 Mar-Apr;77(2):218-22. PubMed PMID: 26009656; PubMed Central PMCID: PMC4442472.

12: Diaz-Chavez ML, Moniodis J, Madilao LL, Jancsik S, Keeling CI, Barbour EL, Ghisalberti EL, Plummer JA, Jones CG, Bohlmann J. Biosynthesis of Sandalwood Oil: Santalum album CYP76F cytochromes P450 produce santalols and bergamotol. PLoS One. 2013 Sep 18;8(9):e75053. doi: 10.1371/journal.pone.0075053. eCollection 2013. PubMed PMID: 24324844; PubMed Central PMCID: PMC3854609.

13: Verdan MH, Ehrenfried CA, Scharf DR, Cervi AC, Salvadore MJ, Barison A, Stefanello EA. Chemical Constituents from Sinningia canescens and S. warmingii. Nat Prod Commun. 2014 Oct;9(10):1535-7. PubMed PMID: 25522555.

14: Martins RL, Simões RC, Rabelo ÉM, Farias AL, Rodrigues AB, Ramos RD, Fernandes JB, Santos LD, de Almeida SS. Chemical Composition, an Antioxidant, Cytotoxic and Microbiological Activity of the Essential Oil from the Leaves of Aeollanthus suaveolens Mart. ex Spreng. PLoS One. 2016 Dec 1;11(12):e0166684. doi: 10.1371/journal.pone.0166684. eCollection 2016. PubMed PMID: 27907002; PubMed Central PMCID: PMC5132230.

15: Zi J, Matsuba Y, Hong YJ, Jackson AJ, Tantillo DJ, Pichersky E, Peters RJ. Biosynthesis of lycosantalonol, a cis-prenyl derived diterpenoid. J Am Chem Soc. 2014 Dec 10;136(49):16951-3. doi: 10.1021/ja508477e. Epub 2014 Nov 21. PubMed PMID: 25406026; PubMed Central PMCID: PMC4277783.

16: Wang Y, Wen M, Li M, Zhao J, Han X. [Progress in biosynthesis of santalene and santalol]. Sheng Wu Gong Cheng Xue Bao. 2018 Jun 25;34(6):862-875. doi: 10.13345/j.cjb.170465. Chinese. PubMed PMID: 29943532.

17: Daramwar PP, Srivastava PL, Priyadarshini B, Thulasiram HV. Preparative separation of α- and β-santalenes and (Z)-α- and (Z)-β-santalols using silver nitrate-impregnated silica gel medium pressure liquid chromatography and analysis of sandalwood oil. Analyst. 2012 Oct 7;137(19):4564-70. doi: 10.1039/c2an35575b. PubMed PMID: 22900258.

18: PREMA BR, BHATTACHRYYA PK. Microbiological transformations of terpenes. III. Transformations of some mono- and sesqui-terpenes. Appl Microbiol. 1962 Nov;10:529-31. PubMed PMID: 13986020; PubMed Central PMCID: PMC1057908.

19: Srivastava PL, Daramwar PP, Krithika R, Pandreka A, Shankar SS, Thulasiram HV. Functional Characterization of Novel Sesquiterpene Synthases from Indian Sandalwood, Santalum album. Sci Rep. 2015 May 15;5:10095. doi: 10.1038/srep10095. PubMed PMID: 25976282; PubMed Central PMCID: PMC4432371.

20: Chen Y, Daviet L, Schalk M, Siewers V, Nielsen J. Establishing a platform cell factory through engineering of yeast acetyl-CoA metabolism. Metab Eng. 2013 Jan;15:48-54. doi: 10.1016/j.ymben.2012.11.002. Epub 2012 Nov 17. PubMed PMID: 23164578.